Urolithin B 3-O-glucuronide

Description

Overview of Ellagitannin and Ellagic Acid Metabolism to Urolithins

The journey to Urolithin B 3-O-glucuronide begins with the dietary intake of ellagitannins (ETs) and ellagic acid (EA). acs.orgfrontiersin.org ETs are complex polyphenols found in various fruits, nuts, and seeds, including pomegranates, berries, and walnuts. frontiersin.orgcsic.esnih.gov Upon ingestion, ETs are hydrolyzed in the gut to release EA. frontiersin.org However, both ETs and EA have very low bioavailability, meaning they are poorly absorbed by the body in their original forms. csic.es

The unabsorbed EA travels to the colon, where it becomes a substrate for the gut microbiota. csic.es Through a series of enzymatic reactions, including the opening of a lactone ring, decarboxylation, and sequential removal of hydroxyl groups, the gut bacteria transform EA into a family of more bioavailable compounds known as urolithins. csic.estandfonline.commdpi.com This metabolic cascade starts with the formation of pentahydroxy-urolithin (urolithin M-5), followed by various tetrahydroxy-urolithin isomers like urolithin D and urolithin M-6. csic.es Further dehydroxylation leads to the production of dihydroxy-urolithins, including the well-studied Urolithin A and Urolithin B. openmedicinalchemistryjournal.comnih.gov

Significance of Gut Microbiota in Urolithin Biotransformation

The conversion of ellagic acid to urolithins is entirely dependent on the enzymatic machinery of the gut microbiota. csic.estandfonline.comwjgnet.com Studies involving germ-free animals have demonstrated that without a gut microbiome, the production of urolithins from an ellagitannin-rich diet does not occur, underscoring the essential role of these microorganisms. tandfonline.com

There is significant inter-individual variability in the types and amounts of urolithins produced, which is directly linked to the composition of an individual's gut microbiota. csic.esopenmedicinalchemistryjournal.com This has led to the concept of "urolithin metabotypes." frontiersin.orgnih.gov Individuals are often categorized into three main metabotypes:

Metabotype A: Produces primarily Urolithin A. frontiersin.orgacs.org

Metabotype B: Produces Urolithin A, Isourolithin A, and Urolithin B. frontiersin.orgacs.org

Metabotype 0: Does not produce detectable levels of urolithins. frontiersin.orgacs.org

Specific bacterial species, such as those from the Gordonibacter and Ellagibacter genera, have been identified as key players in the conversion of EA to various urolithin intermediates. acs.orgmdpi.com The presence and abundance of these bacteria can determine an individual's urolithin metabotype and, consequently, their ability to generate potentially bioactive compounds from dietary polyphenols. mdpi.commdpi.com Interestingly, some research suggests a higher prevalence of metabotype B in individuals with chronic illnesses associated with gut microbial imbalance (dysbiosis). acs.org

Role of this compound as a Systemically Circulating Metabolite

Once formed in the colon, urolithins, including Urolithin B, are absorbed into the bloodstream. csic.esfrontiersin.org They are more lipophilic and thus better absorbed than their precursor, ellagic acid. frontiersin.orgnih.gov Following absorption, urolithins undergo extensive phase II metabolism, primarily in the liver and intestinal epithelial cells, where they are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their circulation and eventual excretion. nih.govnih.govfrontiersin.orgacs.orgresearchgate.net

This compound is the specific glucuronide conjugate of Urolithin B. nih.govphenol-explorer.eunih.gov It is one of the major forms of urolithins found circulating in human plasma and excreted in urine following the consumption of ellagitannin-rich foods. nih.govphenol-explorer.euacs.org The concentration of this compound in plasma can reach up to 7.3 μM. nih.govfrontiersin.orgnih.gov These conjugated forms can persist in the circulatory system for up to 3-4 days, allowing them to reach various tissues throughout the body, including the prostate and breast tissue. frontiersin.org

Rationale for Dedicated Academic Research on this compound

The growing academic interest in this compound stems from the recognition that it, along with other urolithin conjugates, are the primary bioavailable forms of ellagitannin metabolites in the body. frontiersin.orgresearchgate.net While much of the initial research focused on the aglycone (unconjugated) forms of urolithins, it is the glucuronidated and sulfated conjugates that are present at physiologically relevant concentrations in the bloodstream and tissues. researchgate.netresearchgate.net

This has led to a paradigm shift in research, with a greater emphasis on studying the biological activities of these conjugated metabolites. acs.orgresearchgate.net For instance, this compound has been shown to counteract cardiomyocyte impairment in in vitro models. frontiersin.orgnih.govmdpi.com The synthesis of this compound has been achieved, which is crucial for conducting controlled in vitro studies to elucidate its specific biological effects. nih.govacs.orgnih.govresearchgate.net Understanding the bioactivity of this compound is essential for determining the true health effects associated with the consumption of ellagitannin-rich foods. nih.govfrontiersin.org The focus on this specific metabolite allows for a more accurate investigation into the mechanisms by which dietary polyphenols may influence human health.

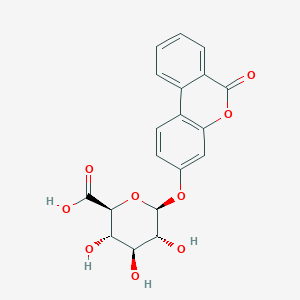

Structure

3D Structure

Properties

CAS No. |

823806-74-2 |

|---|---|

Molecular Formula |

C19H16O9 |

Molecular Weight |

388.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H16O9/c20-13-14(21)16(17(23)24)28-19(15(13)22)26-8-5-6-10-9-3-1-2-4-11(9)18(25)27-12(10)7-8/h1-7,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19+/m0/s1 |

InChI Key |

MHBWCULXQBVPQT-KSPMYQCISA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O |

Origin of Product |

United States |

Biosynthesis, Phase Ii Metabolism, and Systemic Disposition of Urolithin B 3 O Glucuronide

Precursor Hydrolysis and Microbial Conversion to Urolithins

The journey to Urolithin B 3-O-glucuronide begins with the dietary intake of ellagitannins, which are complex polyphenols abundant in foods like pomegranates, berries, and walnuts. researchgate.netresearchgate.net Due to their large molecular size and hydrophilic nature, ellagitannins themselves have limited bioavailability. nih.gov In the gastrointestinal tract, particularly the stomach and small intestine, ellagitannins undergo hydrolysis, a process that can be facilitated by the acidic environment and potentially by tannase (B8822749) enzymes, to release ellagic acid. nih.govmdpi.com

The majority of this ellagic acid, being poorly absorbed, travels to the colon. frontiersin.org Here, it becomes the substrate for a series of metabolic reactions carried out by the gut microbiota. tandfonline.com This microbial conversion is a multi-step process involving lactone-ring cleavage, decarboxylation, and sequential dehydroxylation. tandfonline.comnih.gov This cascade of reactions transforms ellagic acid into a variety of urolithin intermediates, progressively removing hydroxyl groups. nih.gov The metabolic pathway generally proceeds from pentahydroxy-urolithins to tetrahydroxy-, trihydroxy-, and finally dihydroxy-urolithins (like Urolithin A) and monohydroxy-urolithins (Urolithin B). nih.govresearchgate.net The production of specific urolithins, such as Urolithin B, is dependent on the composition of an individual's gut microbiota, leading to different "metabotypes". nih.gov For instance, metabotype B is characterized by the production of Urolithin A, Iso-Urolithin A, and Urolithin B. nih.gov

Glucuronidation Pathway of Urolithin B Formation

Once Urolithin B is formed by the gut microbiota and absorbed into the systemic circulation, it undergoes extensive phase II metabolism, primarily in the liver. frontiersin.orgnih.gov This metabolic process is crucial for increasing the water solubility of the relatively lipophilic Urolithin B, thereby facilitating its circulation and eventual excretion. nih.gov The principal phase II reaction for urolithins is glucuronidation, which involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of the urolithin. nih.govnih.gov This results in the formation of this compound, the major form of Urolithin B found in plasma and urine. frontiersin.orgwikipedia.org

The enzymatic process of glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wur.nl These enzymes are predominantly located in the endoplasmic reticulum of liver cells, as well as in other tissues like the intestine. wur.nl UGTs utilize uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) as a co-substrate, transferring the glucuronic acid portion to the hydroxyl group of Urolithin B. wur.nl While the specific UGT isoforms responsible for the glucuronidation of Urolithin B have not been extensively detailed in the provided search results, it is a well-established pathway for the metabolism of phenolic compounds. researchgate.net The activity of these enzymes is a key determinant of the rate and extent of Urolithin B conjugation in the body.

The chemical synthesis of this compound has been achieved, providing an authentic standard for analytical and biological studies. nih.govresearchgate.netacs.org Since Urolithin B possesses only one hydroxyl group at the 3-position, its glucuronidation is inherently regioselective, leading to a single glucuronide conjugate. nih.govacs.org This contrasts with urolithins that have multiple hydroxyl groups, where glucuronidation can result in a mixture of regioisomers. nih.govacs.org The synthesis typically involves the coupling of a protected glucuronic acid donor, such as a trichloroacetimidate (B1259523) derivative, with Urolithin B, followed by deprotection steps to yield the final product. researchgate.net The successful synthesis has been instrumental in confirming the structure of the metabolite found in biological samples and in enabling further research into its biological activities. researchgate.netnih.gov

Bioavailability and Pharmacokinetics of this compound in Preclinical Models

Following the consumption of ellagitannin-rich foods, urolithins, primarily in their conjugated forms like this compound, become bioavailable and can be detected in the systemic circulation. frontiersin.orgnih.gov Preclinical studies in animal models, such as rats and mice, have been crucial in elucidating the pharmacokinetic profile of these metabolites. frontiersin.orgnih.govresearchgate.net

This compound is readily detected in various biological fluids, most notably in plasma and urine. frontiersin.orgwikipedia.org After administration of urolithin precursors or pure urolithins to preclinical models, the glucuronide and sulfate (B86663) conjugates are the predominant forms found in circulation, with the unconjugated aglycone present at much lower concentrations. nih.govnih.gov The peak plasma concentrations of urolithin metabolites can vary but are generally observed within hours after administration. phenol-explorer.eu

Studies have also shown that urolithin conjugates can distribute to various tissues. frontiersin.org For instance, after intravenous administration of a mixture of polyphenol metabolites including Urolithin B to rats, it was observed that Urolithin B was taken up by tissues and accumulated in the heart. frontiersin.org Another study in diabetic rats detected the aglycone and sulfate forms of Urolithin B in the pancreas, liver, and heart. frontiersin.org In mice, after oral administration of Urolithin A, its glucuronide and sulfate conjugates were found in high concentrations in the liver and kidney. nih.gov While specific data on the tissue distribution of this compound is part of the broader analysis of urolithin conjugates, these findings suggest that it can reach systemic tissues where it may exert biological effects. frontiersin.orgnih.gov

The primary route of excretion for urolithin conjugates, including this compound, is through the urine. frontiersin.orgwikipedia.org The increased water solubility imparted by the glucuronic acid moiety facilitates its renal clearance. nih.gov Following the consumption of pomegranate juice by human subjects, Urolithin B-glucuronide was detected in urine samples. frontiersin.org Pharmacokinetic studies in animals also confirm that glucuronyl and sulfate conjugates of urolithins are the main metabolites excreted in urine. researchgate.net The relatively slow elimination of urolithins from the body is thought to be due to enterohepatic circulation, where metabolites excreted in the bile can be reabsorbed from the intestine. tufts.edu

Interactive Data Tables

Table 1: Key Stages in the Formation and Disposition of this compound

| Stage | Process | Location | Key Molecules Involved | Outcome |

| 1 | Precursor Hydrolysis | Stomach, Small Intestine | Ellagitannins, Water, Acid/Enzymes | Release of Ellagic Acid |

| 2 | Microbial Conversion | Colon | Ellagic Acid, Gut Microbiota | Formation of Urolithin B |

| 3 | Phase II Metabolism | Liver, Intestine | Urolithin B, UDPGA, UGTs | Formation of this compound |

| 4 | Systemic Distribution | Bloodstream, Tissues | This compound | Delivery to various organs |

| 5 | Excretion | Kidneys | This compound | Elimination in urine |

Table 2: Summary of Preclinical Pharmacokinetic Findings for Urolithin B and its Conjugates

| Parameter | Observation in Preclinical Models | Biological Fluids/Tissues | Predominant Form |

| Absorption | Absorbed from the colon after microbial formation. | Plasma, Urine | Glucuronide and sulfate conjugates |

| Distribution | Detected in various systemic tissues. | Heart, Liver, Pancreas, Kidney | Aglycone and conjugated forms |

| Metabolism | Undergoes extensive phase II glucuronidation. | Liver | This compound |

| Excretion | Primarily eliminated via renal clearance. | Urine | Glucuronide conjugates |

Inter-individual Variability in Urolithin Production (Metabotypes) and this compound Formation

The biosynthesis of urolithins, including the precursor to this compound, is not uniform across the human population. mdpi.commdpi.com This variation is attributed to differences in the composition and metabolic activity of the gut microbiota, leading to the classification of individuals into distinct urolithin metabotypes (UMs). mdpi.comacs.org These metabotypes determine the specific types of urolithins produced from the metabolism of dietary ellagitannins and ellagic acid. acs.org

The formation of Urolithin B, and subsequently this compound, is intrinsically linked to an individual's metabotype classification. mdpi.com Research has identified three primary urolithin metabotypes:

Metabotype A is characterized by the production of urolithin A as the primary final metabolite. mdpi.com

Metabotype B is defined by the production of isourolithin A and urolithin B, in addition to urolithin A. mdpi.com Therefore, the presence of this compound in systemic circulation is a key indicator of an individual belonging to Metabotype B.

Metabotype 0 includes individuals whose gut microbiota does not produce these final urolithin metabolites (urolithin A, isourolithin A, or urolithin B). mdpi.com

This stratification highlights that the production of this compound is dependent on the host having the specific gut bacteria necessary for the conversion of ellagic acid into the urolithin B aglycone. mdpi.commdpi.com Studies analyzing urine samples from individuals with different metabotypes after the consumption of walnuts (a source of ellagitannins) have confirmed the presence of distinct urolithin profiles corresponding to these classifications. researchgate.net The accurate determination of urolithin glucuronide isomers is crucial for the correct phenotyping of individuals into their respective metabotypes. acs.org

The table below summarizes the key characteristics of the different urolithin metabotypes and their final products.

| Metabotype | Final Urolithin Products | Relevance to this compound Formation |

| Metabotype A | Urolithin A | Does not produce the Urolithin B precursor. |

| Metabotype B | Urolithin A, Isourolithin A, Urolithin B | Produces the Urolithin B precursor required for formation. |

| Metabotype 0 | No final urolithins produced | Does not produce the Urolithin B precursor. |

This compound is a human metabolite that is not ingested directly from food. Its formation is a multi-step process that begins with the consumption of dietary polyphenols known as ellagitannins and ellagic acid, which are found in foods such as pomegranates, berries, and nuts. researchgate.netnih.gov

The initial biosynthesis is carried out by the gut microbiota, which metabolizes ellagic acid into a series of intermediate compounds, culminating in urolithin aglycones, including urolithin B. researchgate.netnih.gov Urolithins are better absorbed than their parent compounds. acs.orgnih.gov

Following absorption from the colon, urolithin B undergoes extensive phase II metabolism, primarily in the intestinal epithelial cells and the liver. researchgate.netrsc.org This process involves conjugation, with glucuronidation being a key pathway. acs.orgnih.gov During this step, a molecule of glucuronic acid is attached to the single hydroxyl group at the C-3 position of the urolithin B structure, forming this compound. nih.govacs.org Because urolithin B possesses only one hydroxyl group, the synthesis of its glucuronide form is chemically straightforward compared to dihydroxy-urolithins like urolithin A. nih.govacs.org

Once formed, this compound is the primary form of urolithin B found in systemic circulation. researchgate.netnih.govacs.org The addition of the glucuronide moiety significantly increases the water solubility of the molecule, which facilitates its transport in the plasma and distribution to various tissues. acs.orgnih.gov This enhanced solubility also aids in its elimination from the body. nih.gov Pharmacokinetic studies show that urolithin glucuronides are the dominant metabolites detected in plasma and urine. nih.govresearchgate.net The systemic disposition concludes with the excretion of this compound, primarily via the urine. nih.govnih.gov Research has shown that urolithin metabolites can persist in urine for up to 48 hours following the consumption of ellagitannin-rich foods. phytohub.eu

The table below presents plasma concentrations of urolithin glucuronide derivatives observed after the consumption of ellagitannin-rich foods.

| Food Source | Plasma Concentration of Urolithin Glucuronides |

| Pomegranate Juice (1L daily) | 0.5–18.5 µM |

| Walnuts (200g) | Up to 185 µM |

Data from mdpi.com. Note: Concentrations refer to general urolithin glucuronide derivatives, not specifically this compound.

Mechanistic Elucidation of Biological Activities of Urolithin B 3 O Glucuronide in Preclinical and in Vitro Systems

Modulation of Cellular and Molecular Targets

The interaction of Urolithin B 3-O-glucuronide with cellular and molecular targets is an area of ongoing investigation. While its aglycone, Urolithin B, has been studied for various effects, the conjugation with glucuronic acid alters the molecule's properties, leading to distinct biological activities.

Receptor Interactions (e.g., Estrogen Receptors, Aryl Hydrocarbon Receptor)

Direct evidence detailing the specific interactions of this compound with receptors such as estrogen receptors or the aryl hydrocarbon receptor (AHR) is limited in current scientific literature. Studies on the aglycones, Urolithin A and Urolithin B, have identified them as antagonists of the AHR. mdpi.com However, these findings cannot be directly extrapolated to their glucuronidated forms. The addition of the bulky, hydrophilic glucuronide moiety can significantly alter the molecule's ability to bind to receptor pockets. Further research is required to determine if this compound retains any affinity for these or other cellular receptors.

Signaling Pathway Regulation (e.g., Akt, EGFR, ERK1/2, NF-κB, Nrf2)

While Urolithin B aglycone has been shown to modulate several signaling pathways, including downregulating the phosphorylation of Akt, ERK, and NF-κB, its glucuronidated form exhibits a more selective and context-dependent activity. frontiersin.org One notable study found that this compound can protect against cardiomyocyte damage. frontiersin.org This protective effect was linked to the activation of SIRT1 and an increase in the expression of sarco(endo)plasmic reticulum calcium ATPase 2 (SERCA2), which helps improve cardiac function. frontiersin.org

In contrast, comparative studies investigating inflammatory pathways have suggested that glucuronidation may lead to a loss of function in certain contexts. For instance, while Urolithin A (a related compound) was a potent inducer of ERK1/2 phosphorylation in immune cells, its glucuronide conjugate was found to be inactive. nih.govresearchgate.net This highlights that the biological effects of Urolithin B on key signaling pathways like NF-κB and Nrf2 may not be retained by its glucuronide conjugate, and specific testing of the conjugate is necessary to confirm its activity. nih.govdoaj.org

Gene Expression Profiles

This compound has been shown to modulate the expression of specific genes, particularly in cardiovascular cell models. In neonatal rat ventricular cardiomyocytes cultured under hyperglucidic conditions, this compound significantly reduced the expression of monocyte chemoattractant protein-1 (MCP-1), fractalkine, and vascular endothelial growth factor (VEGF). frontiersin.org Furthermore, studies have demonstrated that Urolithin B glucuronide, at physiologically relevant concentrations, can inhibit the tumor necrosis factor-alpha (TNF-α)-induced migration of human aortic endothelial cells, an effect that is underpinned by changes in the expression of genes related to cell adhesion and motility. frontiersin.org

Anti-inflammatory Mechanisms

The anti-inflammatory potential of urolithins has been a major focus of research. However, preclinical and in vitro studies reveal a stark difference between the activity of Urolithin B and its 3-O-glucuronide conjugate, suggesting that phase II metabolism critically alters its immunomodulatory functions.

Attenuation of Pro-inflammatory Cytokine and Mediator Production (e.g., IL-6, TNF-α, NO, PGE2, ROS, COX-2)

Numerous studies have established the potent anti-inflammatory effects of the Urolithin B aglycone, demonstrating its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, Interleukin-6 (IL-6), prostaglandin (B15479496) E2 (PGE2), and reactive oxygen species (ROS) in activated microglia and other cell types. frontiersin.orgfrontiersin.orgnih.gov

However, direct testing of this compound has shown a significant reduction or complete loss of this activity in immune cells. A key comparative study investigated the effects of various urolithins and their glucuronide conjugates on lipopolysaccharide (LPS)-stimulated macrophages. The results clearly indicated that none of the tested glucuronide conjugates, including this compound, were active in inhibiting the production of the critical pro-inflammatory cytokine TNF-α. nih.govresearchgate.net This suggests that while the parent compound Urolithin B has anti-inflammatory properties, the process of glucuronidation, which occurs in the body after absorption, effectively deactivates this specific mechanism in macrophages. nih.govresearchgate.net

| Compound | Effect on TNF-α Production (LPS-stimulated macrophages) | Reference |

|---|---|---|

| Urolithin B (Aglycone) | Inhibitory Activity Reported | frontiersin.orgnih.gov |

| This compound | No significant inhibitory activity observed | nih.govresearchgate.net |

Modulation of Macrophage and Neutrophil Functions

The functional response of immune cells like macrophages and neutrophils is critical to the inflammatory process. Urolithin B aglycone has been reported to modulate these functions; for example, by inhibiting the production of the matrix-degrading enzyme MMP-9 in neutrophils and reducing macrophage infiltration in certain preclinical models. frontiersin.orgd-nb.info

Neuroinflammatory Responses in Glial Cells

While the aglycone form, Urolithin B, has demonstrated neuroprotective effects by inhibiting the activation of glial cells (microglia and astrocytes) and reducing the release of pro-inflammatory factors in the central nervous system, direct research on the specific actions of this compound in this context is limited. frontiersin.orgnih.gov Studies on Urolithin B show it can suppress neuroinflammation in various models, suggesting a potential role for its metabolites. nih.gov However, dedicated studies are required to elucidate the specific capacity of this compound to modulate neuroinflammatory pathways in glial cells and to determine if it acts as a direct signaling molecule or requires deconjugation to its aglycone form to exert these effects.

Antioxidant Defense Pathways

The antioxidant properties of urolithins are well-documented, though most mechanistic studies have focused on the aglycone forms. Urolithin B is known to exert potent antioxidant activity by reducing the production of intracellular reactive oxygen species (ROS) and enhancing the Nrf2/ARE signaling pathway, which upregulates protective enzymes like heme oxygenase-1. frontiersin.orgnih.govnih.gov

Urolithin B has been shown to indirectly mitigate oxidative stress by suppressing inflammatory signaling pathways that are often linked to ROS production, such as the NF-κB pathway. nih.govrsc.org By reducing inflammation, Urolithin B can decrease the cellular sources of oxidative stress. While it is plausible that this compound contributes to this effect, direct evidence from preclinical studies specifically evaluating its indirect antioxidant mechanisms is currently lacking. The potential for this compound to be delivered to target tissues and then deconjugated to the more active Urolithin B remains an area for further investigation.

Influence on Metabolic Homeostasis

This compound has been directly implicated in cellular processes crucial for metabolic homeostasis, particularly in the context of cardiovascular health.

A significant body of evidence supports the protective role of this compound in heart muscle cells. A key study demonstrated its ability to counteract the detrimental effects of Trimethylamine-N-Oxide (TMAO), a gut-derived metabolite linked to cardiovascular diseases. nih.govbohrium.com In isolated rat ventricular cardiomyocytes, TMAO exposure impaired cell mechanics and intracellular calcium handling. nih.govmdpi.com The addition of this compound led to a complete recovery of cellular contractility and calcium dynamics. nih.govmdpi.com

Furthermore, TMAO-treated cardiomyocytes exhibited ultrastructural changes suggesting metabolic stress, including glycogen (B147801) accumulation and an increase in mitochondria. nih.govbohrium.com this compound effectively reversed these changes, notably reducing glycogen accumulation. bohrium.commdpi.com These findings provide direct evidence that this compound can protect cardiomyocytes from TMAO-induced dysfunction, highlighting its potential in maintaining cardiac metabolic homeostasis. frontiersin.orgmdpi.com

Table 1: Effects of this compound on TMAO-Impaired Cardiomyocytes

| Parameter | Effect of TMAO Exposure | Effect of this compound Co-treatment | Reference |

|---|---|---|---|

| Cellular Contractility (Fraction of Shortening) | Decreased | Complete Recovery | nih.govmdpi.com |

| Intracellular Calcium Handling | Worsened (Reduced removal efficiency) | Complete Recovery | nih.govmdpi.com |

| Glycogen Accumulation | Increased | Reduced | bohrium.commdpi.com |

| Mitochondria Number | Increased | Not specified | nih.gov |

Research into the direct effects of this compound on lipid metabolism in hepatocytes is limited. However, studies on its aglycone, Urolithin B, provide some insights. An in vitro study using HepG2 liver cells showed that Urolithin B could increase the mRNA expression of the Low-Density Lipoprotein Receptor (LDLR), which is crucial for clearing LDL cholesterol from the blood. nih.gov In the same study, however, Urolithin B was less effective than Urolithin A at suppressing the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that promotes LDLR degradation. nih.gov Other reports indicate that urolithins can help reduce triglyceride accumulation in human hepatocytes. mdpi.com Whether the glucuronidated form possesses similar activity or requires conversion to the aglycone to influence lipid metabolism in the liver remains to be determined.

The role of urolithins in adipocyte biology is complex, with conflicting reports for the aglycone Urolithin B and a lack of specific data for this compound. One study using 3T3-L1 adipocytes reported that, unlike Urolithin A, Urolithin B did not significantly reduce fat accumulation. nih.govresearchgate.net Conversely, other research has suggested that Urolithins A, B, and C can reduce triglyceride accumulation in human adipocytes and increase the oxidation of fatty acids. mdpi.com Given these differing results for the aglycone, it is difficult to extrapolate the potential effects of this compound on fat cell biology and accumulation. Specific studies on this metabolite are needed to clarify its role.

Neuroprotective Mechanisms in Cellular Models

This compound, a primary metabolite of ellagitannins, is a subject of growing interest for its potential neuroprotective properties. While much of the existing research has focused on its aglycone form, Urolithin B, the findings provide a foundational understanding of the likely mechanisms through which its glucuronidated form may act. The neuroprotective effects are primarily attributed to its antioxidant and anti-inflammatory capacities, which are crucial in combating the cellular stress and damage implicated in neurodegenerative conditions. nbinno.comnbinno.com

In vitro studies have demonstrated that Urolithin B can protect neuronal cells from oxidative stress-induced damage, a key factor in neuronal cell death. nbinno.com For instance, Urolithin B has been shown to enhance the viability of neuro-2a cells exposed to hydrogen peroxide (H2O2) by mitigating oxidative injury and apoptosis. nih.gov This protective effect is linked to its ability to scavenge free radicals and support endogenous antioxidant defense systems, thereby preserving neuronal integrity and function. nbinno.com While direct studies on this compound are limited, one study noted that Urolithin B-glucuronide could counteract cardiomyocyte impairment, suggesting that the glucuronide form retains some biological activity. frontiersin.org However, further research is needed to specifically delineate the impact of this compound on neuronal cell viability. frontiersin.org

Table 1: Effects of Urolithin B on Neuronal Cell Viability in In Vitro Models

| Cell Line | Stressor | Key Findings | Reference |

|---|

Neuroinflammation, often mediated by activated microglia, is a critical component in the pathogenesis of various neurodegenerative diseases. nbinno.com Urolithin B has demonstrated potent anti-inflammatory effects in microglial cells. nih.gov It has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.govresearchgate.net Furthermore, Urolithin B can increase the production of the anti-inflammatory cytokine IL-10. nih.govresearchgate.net These effects are mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPKs. researchgate.netrsc.org The ability of Urolithin B to suppress microglial activation suggests a therapeutic potential for neuroinflammatory conditions. nih.gov While direct evidence for this compound is scarce, the general understanding is that glucuronidation may reduce this anti-inflammatory activity. frontiersin.org

Table 2: Anti-inflammatory Effects of Urolithin B in Microglial Cells

| Cell Line | Stimulant | Key Findings | Reference |

|---|---|---|---|

| BV2 Microglia | LPS | Inhibited NO, TNF-α, and IL-6 production; Increased IL-10 production | nih.govresearchgate.net |

Anti-proliferative and Anti-migratory Effects in Preclinical Cancer Models

The potential of urolithins as anti-cancer agents has been explored in various preclinical models. These compounds have been shown to interfere with key processes of cancer progression, including cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).

Urolithin B has been found to inhibit the proliferation and migration of various cancer cell lines. For example, in osteosarcoma cells, Urolithin B was shown to induce G2/M arrest and downregulate the expression of MMP-2 and MMP-9, proteins crucial for cell migration and metastasis. nih.gov Similarly, in glioblastoma cells, both Urolithin A and Urolithin B significantly reduced cell migration. nih.gov Studies on colon cancer cell lines have also demonstrated the anti-proliferative effects of urolithins. nih.gov It is important to note that the glucuronide forms of urolithins generally exhibit lower anti-proliferative activity than their aglycone counterparts. researchgate.net

Table 3: Anti-proliferative and Anti-migratory Effects of Urolithin B

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| MG-63 (Osteosarcoma) | Inhibition of proliferation and migration | G2/M arrest, downregulation of MMP-2 and MMP-9 | nih.gov |

| U87 (Glioblastoma) | Inhibition of proliferation and migration | G0/G1 arrest, downregulation of MMP-2 and MMP-9 | researchgate.net |

Epithelial-mesenchymal transition is a cellular process that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities, which is a critical step in cancer metastasis. While direct studies on this compound and EMT are lacking, research on related compounds provides some insights. Urolithin A has been shown to inhibit EMT in lung cancer cells by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers like N-cadherin and Vimentin. dovepress.com In glioblastoma cells, both Urolithin A and B were found to reduce epithelial-mesenchymal transition. nih.gov This suggests that urolithins as a class of compounds may have the potential to modulate EMT, although further investigation into the specific effects of Urolithin B and its glucuronide is warranted.

Comparative Bioactivity of this compound versus Urolithin B Aglycone

A critical aspect in understanding the biological relevance of this compound is comparing its bioactivity to that of its aglycone, Urolithin B. The process of glucuronidation, which occurs during phase II metabolism, generally increases the water solubility of compounds, facilitating their excretion. frontiersin.org However, this conjugation can also impact their biological activity.

Several studies suggest that glucuronidation diminishes the bioactivity of urolithins. For instance, the anti-inflammatory effects of Urolithin B glucuronide in cardiomyocytes were reported to be lower than those of the aglycone. frontiersin.org Similarly, in the context of cancer, Urolithin A and B glucuronides demonstrated lower anti-proliferative activity in colon cancer cells compared to their aglycone forms. researchgate.net The antiestrogenic activities of urolithin aglycones in breast cancer cells were also found to be lowered after phase II metabolism. nih.gov

However, the in vivo biological activity of urolithin glucuronides may be more complex. It has been proposed that at sites of inflammation or in tumor microenvironments, where β-glucuronidase activity is elevated, the glucuronide conjugates can be deconjugated back to their more bioactive aglycone forms. nih.gov This localized reactivation could allow for targeted effects of the urolithins in specific tissues. nih.govscilit.com Therefore, while in vitro studies often show reduced activity for the glucuronide, its in vivo efficacy may be influenced by local metabolic conditions.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Urolithin B |

| Urolithin A |

| Urolithin A glucuronide |

| Ellagitannins |

| Hydrogen peroxide |

| Nitric oxide |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

| Lipopolysaccharide (LPS) |

| Lipoteichoic acid (LTA) |

| Polyinosinic-polycytidylic acid (poly(I:C)) |

| Matrix metalloproteinase-2 (MMP-2) |

| Matrix metalloproteinase-9 (MMP-9) |

| E-cadherin |

| N-cadherin |

Advanced Analytical Methodologies for Urolithin B 3 O Glucuronide Quantification and Characterization

Liquid Chromatography-Based Techniques

Liquid chromatography stands as a cornerstone for the separation and analysis of urolithin metabolites from complex biological matrices. Various iterations of this technique have been developed to handle the challenges posed by these compounds, particularly the separation of closely related isomers.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a widely utilized technique for the analysis of urolithins. nih.govmdpi.com This method is valued for its robustness and accessibility. In typical applications, reversed-phase chromatography, commonly using C18-based columns, is employed to separate urolithins from biological samples like plasma and urine. nih.gov Detection is often performed at wavelengths around 305 nm, where urolithin glucuronides exhibit strong absorbance. nih.govresearchgate.netnih.gov

However, a significant limitation of standard reversed-phase HPLC is its difficulty in resolving regioisomeric forms of urolithin glucuronides. nih.govnih.govacs.org For instance, isomers of Urolithin A glucuronide often co-elute, making their individual identification and quantification challenging with this method alone. nih.govacs.org While Urolithin B 3-O-glucuronide, having only one hydroxyl group for glucuronidation, presents a simpler case, the complexity of biological samples necessitates methods with higher resolving power to distinguish it from other structurally similar metabolites. nih.govresearchgate.net

Below is a table summarizing typical HPLC conditions used for urolithin analysis.

| Parameter | Details | Source |

| Column | C18-based reversed-phase | nih.gov |

| Mobile Phase | Gradients of aqueous acid (e.g., acetic acid, formic acid) and organic solvents (e.g., acetonitrile) | mdpi.comisnff-jfb.com |

| Detection | UV/DAD | nih.gov |

| Wavelength | ~305 nm | nih.govresearchgate.netnih.gov |

| Limitation | Poor resolution of isomeric glucuronides | nih.govacs.org |

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly improved resolution, higher sensitivity, and much faster analysis times compared to traditional HPLC. nih.gov UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for the sensitive detection and quantification of urolithin metabolites, including this compound, in biological fluids. researchgate.net The enhanced resolving power of UPLC can help to better separate complex mixtures of metabolites often found in pharmacokinetic studies. researchgate.net

Supercritical Fluid Chromatography (SFC) for Isomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to reversed-phase HPLC, specifically for resolving isomeric urolithin glucuronides that are inseparable by conventional methods. nih.govnih.gov This technique uses a mobile phase composed of a supercritical fluid, typically carbon dioxide, mixed with an organic co-solvent. nih.gov

A novel SFC method has been successfully developed to separate five different urolithin glucuronides, including this compound, in less than 15 minutes. nih.govnih.govacs.org This method demonstrated baseline separation of isomers that co-elute in HPLC systems. acs.org The study highlighted the use of chiral columns and an isocratic mobile phase to achieve this challenging separation, proving SFC's superiority for the specific task of isomeric urolithin analysis. nih.gov

The table below outlines the conditions of the successful SFC method.

| Parameter | Details | Source |

| Mobile Phase | CO2 and 0.1% trifluoroacetic acid in isopropanol (B130326) (70:30, v/v) | nih.gov |

| Flow Rate | 2.0 mL/min | nih.gov |

| Column | Chiral columns (e.g., Regis Technologies (S, S) Whelk-O 1) | nih.gov |

| Temperature | 35 °C | nih.gov |

| Pressure | 130 bar | nih.gov |

| Analysis Time | < 15 minutes | nih.gov |

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic front-end like HPLC or UPLC, it provides unparalleled selectivity and sensitivity.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is the most common ionization source for analyzing urolithin glucuronides. isnff-jfb.com It is a soft ionization technique that generates intact molecular ions from the analyte molecules in solution, making it ideal for thermally labile and non-volatile compounds like glucuronides. For the analysis of this compound, ESI is typically operated in the negative ionization mode, which readily forms deprotonated molecules [M-H]⁻. isnff-jfb.com This approach is highly sensitive for detecting acidic molecules, including the glucuronic acid moiety of the target compound. nih.govresearchgate.net

Accurate Mass Fragmentation (FTMS(n))

High-resolution mass spectrometry (HRMS), such as Fourier Transform Mass Spectrometry (FTMS) or Time-of-Flight (TOF) mass spectrometry, provides accurate mass measurements with high precision. This capability allows for the determination of the elemental composition of this compound and helps in its unambiguous identification in complex samples.

Furthermore, tandem mass spectrometry (MS/MS or MSn) is used to generate characteristic fragmentation patterns. researchgate.net For this compound, a primary and diagnostic fragmentation event is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the Urolithin B aglycone. isnff-jfb.com By comparing these accurate mass measurements and fragmentation spectra with those of authentic standards or with previously reported data, researchers can confidently confirm the structure of the metabolite. researchgate.net

Mass-Guided SPE-Trapping for Structural Elucidation

Mass-guided Solid-Phase Extraction (SPE) trapping is a powerful strategy for the targeted isolation of low-abundance metabolites, such as this compound, from complex biological matrices for subsequent structural analysis. This technique integrates the selectivity of mass spectrometry (MS) with the purification capabilities of SPE.

The process begins with the infusion of a sample extract into a liquid chromatography (LC) system coupled to a mass spectrometer. The mass spectrometer is programmed to monitor for a specific mass-to-charge ratio (m/z) corresponding to the target ion of this compound. When the detector identifies this specific ion, it triggers a valve-switching mechanism. This diverts the portion of the eluent containing the compound of interest from the waste stream onto an SPE cartridge.

This targeted trapping concentrates the analyte while simultaneously removing interfering matrix components. The trapped this compound can then be eluted from the SPE cartridge using a strong solvent, providing a purified and concentrated sample. This clean sample is essential for definitive structural elucidation by other techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, which requires higher sample concentrations and purity than standard mass spectrometry. This approach is particularly advantageous for unequivocally identifying metabolites when authentic standards are unavailable or when dealing with trace-level compounds in matrices like plasma or urine. cambridge.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural confirmation of this compound. While mass spectrometry can provide an accurate mass and elemental composition, NMR provides detailed information about the atomic connectivity and the three-dimensional structure of the molecule. Techniques such as 1H NMR, 13C NMR, and two-dimensional experiments (e.g., HSQC) are employed to unambiguously confirm the identity and purity of synthesized or isolated this compound. acs.orgacs.org

The synthesis of this compound is considered more straightforward than that of other urolithin glucuronides because Urolithin B possesses only one hydroxyl group available for glucuronidation. acs.org However, NMR is still essential to confirm that the glucuronic acid moiety is correctly attached to the hydroxyl group at the C-3 position and to verify the β-configuration of the glycosidic bond.

In 1H NMR spectra, the attachment position of the glucuronide is confirmed by observing the downfield shifts of the aromatic protons adjacent to the glycosidic linkage. The anomeric proton of the glucuronic acid moiety typically appears as a doublet, and its coupling constant (around 7-8 Hz) is characteristic of a β-glucuronide. 13C NMR analysis further corroborates the structure by confirming the chemical shifts of all carbon atoms in both the urolithin backbone and the glucuronide group. acs.orgresearchgate.net

Below is a table of reported 13C NMR chemical shifts for this compound, which serves as a reference for its structural verification. acs.org

| Carbon Atom | Chemical Shift (δ, ppm) in DMSO-d6 |

| Urolithin Moiety | |

| C1 | 129.2 |

| C2 | 118.5 |

| C3 | 157.0 |

| C4 | 116.8 |

| C4a | 123.5 |

| C5a | 151.7 |

| C6 | 159.9 |

| C6a | 114.7 |

| C7 | 134.4 |

| C8 | 121.2 |

| C9 | 128.5 |

| C10 | 124.6 |

| C10a | 121.8 |

| Glucuronide Moiety | |

| C1' | 100.4 |

| C2' | 73.1 |

| C3' | 75.9 |

| C4' | 71.5 |

| C5' | 76.2 |

| C6' | 170.0 |

Data sourced from a study that performed NMR analyses on a Brüker 500 MHz instrument using DMSO-d6 as the solvent. acs.org

Challenges in Isomeric Separation and Sensitive Quantification in Biological Matrices

A primary challenge in the analysis of urolithin metabolites is the chromatographic separation of their isomers. While Urolithin B has only one glucuronidation site, other urolithins like Urolithin A can be glucuronidated at different positions (e.g., Urolithin A 3-glucuronide and Urolithin A 8-glucuronide). These isomers often exhibit very similar physicochemical properties, leading to co-elution under standard reversed-phase high-performance liquid chromatography (HPLC) conditions. nih.govresearchgate.net This lack of resolution makes it impossible to accurately identify and quantify individual isomers in biological samples, which is critical as different isomers may have distinct biological activities. acs.orgnih.gov

The quantification of this compound in biological matrices such as plasma and urine is further complicated by its low physiological concentrations and the presence of numerous interfering endogenous compounds. researchgate.netacs.org Achieving the necessary sensitivity and selectivity requires highly optimized extraction methods and advanced analytical platforms. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is often the method of choice due to its high resolution, speed, and sensitivity. mdpi.comnih.gov However, even with these technologies, matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification.

To overcome the significant challenge of isomeric separation, researchers have explored alternative chromatographic techniques. Supercritical fluid chromatography (SFC) has emerged as a promising solution. nih.govacs.orgnih.gov By using supercritical carbon dioxide as the main mobile phase, SFC offers different selectivity compared to HPLC and has been successfully applied to separate the challenging isomeric forms of urolithin glucuronides, including baseline separation of this compound from various Urolithin A and Isourolithin A glucuronide isomers in under 15 minutes. nih.govacs.org The development of such methods is essential for correctly identifying urolithin metabotypes and accurately assessing the disposition of individual urolithin conjugates in humans. nih.govnih.gov

| Analytical Challenge | Common Methodologies | Limitations & Issues | Advanced Solutions |

| Isomeric Separation | Reversed-Phase HPLC | Co-elution of isomers (e.g., Urolithin A 3-glucuronide and 8-glucuronide), preventing accurate quantification. nih.govresearchgate.net | Supercritical Fluid Chromatography (SFC) provides alternative selectivity for successful isomer resolution. acs.orgnih.gov |

| Sensitive Quantification | UHPLC-MS/MS | Low physiological concentrations require high sensitivity; complex biological matrices (plasma, urine) cause signal suppression or enhancement (matrix effects). acs.orgnih.gov | Optimized sample preparation (e.g., SPE) to reduce matrix effects; use of stable isotope-labeled internal standards. |

| Structural Confirmation | High-Resolution MS | Provides elemental composition but cannot definitively distinguish between isomers or confirm glycosidic bond configuration. | 1D and 2D NMR spectroscopy on isolated/synthesized material provides unambiguous structural data. acs.orgacs.org |

Emerging Research Frontiers and Methodological Considerations for Urolithin B 3 O Glucuronide

Bridging the Gap Between In Vitro and In Vivo Relevance: Focus on Conjugated Forms

After production by the gut microbiota, urolithins are absorbed and undergo extensive phase II metabolism, primarily in the intestines and liver, leading to the formation of glucuronide and sulfate (B86663) conjugates. These conjugated forms are the predominant metabolites found in systemic circulation, plasma, and urine. Studies have identified Urolithin B in human prostate and breast tissues, but predominantly as its phase II conjugates. This highlights a critical disconnect: many in vitro studies use the aglycone form, which is not the primary molecule interacting with tissues in the body.

The biological activity of glucuronidated urolithins can differ from their aglycone precursors. While some studies suggest that conjugates may have lower biological activity, this is not always the case. For instance, Uro B glucuronide has demonstrated protective effects against impairment of cardiomyocyte function. Furthermore, at sites of inflammation or infection, neutrophils can release β-glucuronidase enzymes, which can deconjugate the glucuronide, releasing the more active aglycone locally where it is needed. Therefore, to accurately assess the bioactivity of urolithins, it is essential for in vitro models to use these circulating conjugated forms at physiologically relevant concentrations.

| Key Consideration | Rationale for Focusing on Conjugated Forms | Supporting Findings |

| Physiological Presence | Glucuronides are the main forms in systemic circulation and tissues. | Urolithin B is found in prostate and breast tissue primarily as phase II conjugates. |

| Bioactivity Profile | Conjugates can have their own distinct biological activities or act as precursors. | Urolithin B glucuronide shows protective effects in cardiomyocytes. |

| Local Activation | Deconjugation at specific sites (e.g., inflammation) can release the active aglycone. | Neutrophils release β-glucuronidases that can cleave glucuronide conjugates. |

| Research Accuracy | Using aglycones in in vitro studies may not reflect the in vivo reality. | Findings from aglycone studies need to be corroborated with conjugated forms for better clinical relevance. |

Development of Physiologically Representative Preclinical Models

To better understand the biological effects of Urolithin B 3-O-glucuronide, researchers are moving beyond simple cell culture models towards more complex systems that better mimic human physiology. The limitations of traditional in vitro studies, which often use non-physiological forms and concentrations of urolithins, necessitate the development of these advanced preclinical models.

One promising approach is the use of physiologically-based pharmacokinetic (PBPK) modeling . PBPK models integrate data on absorption, distribution, metabolism, and excretion to simulate the concentration of a compound and its metabolites in various body tissues over time. A PBPK model for Urolithin A has been developed, which helps predict its bioavailability and tissue concentrations under different supplementation scenarios. Such models are invaluable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.